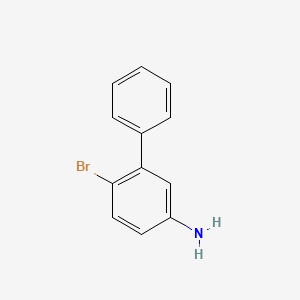

3-Amino-6-bromobiphenyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-6-bromobiphenyl is a chemical compound with the molecular formula C₁₂H₁₀BrN . It is used as a reactant in the preparation of chloro aryl indolecarboxamide derivatives as inhibitors of human liver glycogen phosphorylase a . It is also used in the synthesis of large and stable colloidal graphene quantum dots with tunable size .

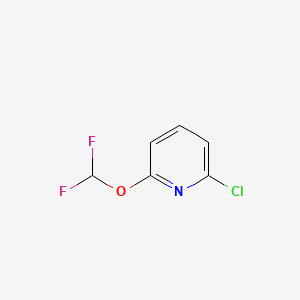

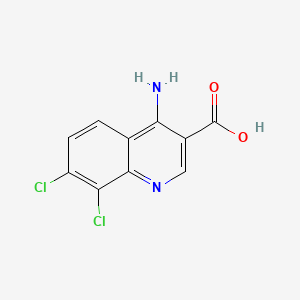

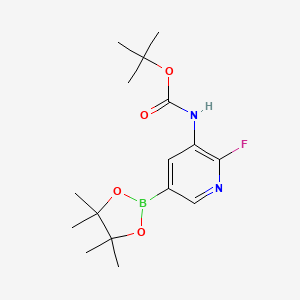

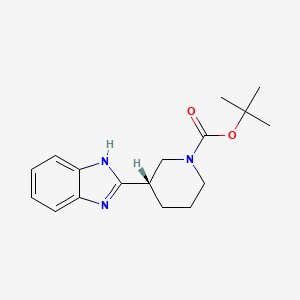

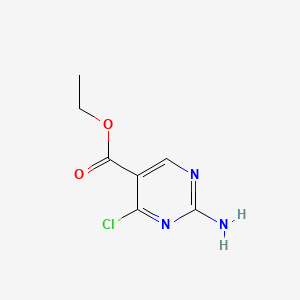

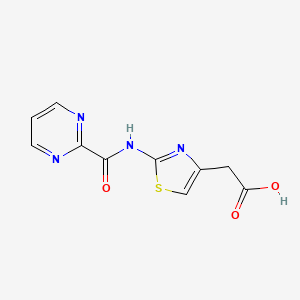

Molecular Structure Analysis

The molecular structure of 3-Amino-6-bromobiphenyl consists of a biphenyl group where one of the hydrogen atoms is replaced by a bromine atom and another hydrogen atom is replaced by an amino group . The exact mass of the molecule is 246.99966 g/mol .Chemical Reactions Analysis

3-Amino-6-bromobiphenyl is used as a reactant in the preparation of chloro aryl indolecarboxamide derivatives . These derivatives are known to inhibit human liver glycogen phosphorylase a . It is also used in the synthesis of large and stable colloidal graphene quantum dots .Aplicaciones Científicas De Investigación

- Application : These derivatives act as inhibitors of human liver glycogen phosphorylase A, an enzyme involved in glycogen metabolism. By modulating this enzyme, scientists aim to explore potential therapeutic interventions related to metabolic disorders and glycogen storage diseases .

- Application : 3-Amino-6-bromobiphenyl has been utilized in the synthesis of large and stable colloidal GQDs. These quantum dots exhibit tunable size and can find applications in optoelectronics, bioimaging, and drug delivery systems .

- Application : 3-Amino-6-bromobiphenyl serves as a versatile building block for constructing more complex organic compounds. Medicinal chemists may use it to design potential drug candidates or probe biological pathways .

- Application : Researchers investigate the absorption, emission, and fluorescence behavior of 3-Amino-6-bromobiphenyl. These studies contribute to fields like materials science, luminescent materials, and sensors .

- Application : By functionalizing electrodes with 3-Amino-6-bromobiphenyl or its derivatives, scientists can develop sensitive sensors for detecting specific molecules (e.g., neurotransmitters, environmental pollutants, or biomarkers) in real-time .

- Application : Researchers explore the use of 3-Amino-6-bromobiphenyl to modify surfaces of materials (e.g., polymers, nanoparticles, or electrodes). This modification can improve adhesion, wettability, or reactivity, impacting fields like coatings, adhesives, and catalysis .

Inhibitors of Human Liver Glycogen Phosphorylase A

Colloidal Graphene Quantum Dots (GQDs)

Organic Synthesis and Medicinal Chemistry

Photophysical Studies

Electrochemical Sensors and Biosensors

Materials Science and Surface Modification

Propiedades

IUPAC Name |

4-bromo-3-phenylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN/c13-12-7-6-10(14)8-11(12)9-4-2-1-3-5-9/h1-8H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTUHSJLGKCOSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657666 |

Source

|

| Record name | 6-Bromo[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1036750-83-0 |

Source

|

| Record name | 6-Bromo[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B581128.png)

![4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581129.png)

![4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B581130.png)

![4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B581142.png)

![1-(4-Methoxy-benzyl)-1H-[1,2,3]triazole-4-carbonitrile](/img/structure/B581145.png)